N1,N3-Dimethylbenzene-1,3-diamine
Description
These methods highlight the importance of regioselective methylation and stability under reaction conditions.
Key properties inferred from related compounds include:
- Solubility: Methylation of amines enhances water solubility. For example, attaching a dimethylpropane-1,3-diamine moiety to serine increased solubility to >10 mg/mL while retaining potency (EC₅₀ = 0.25 nM).
- Stability: Methylated derivatives exhibit improved chemical stability under accelerated testing, making them suitable for pharmaceutical applications.
Structure
3D Structure
Properties
IUPAC Name |
1-N,3-N-dimethylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-9-7-4-3-5-8(6-7)10-2/h3-6,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBNGMRDYGPUOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Regioselectivity : N1,N1-dimethylation (e.g., N1,N1-dimethylbenzene-1,3-diamine ) is more commonly reported than N1,N3-dimethylation, likely due to steric and electronic factors during synthesis.
- Substituent Effects : Ethyl or phenyl groups (e.g., N1,N1-diethyl-4-methylbenzene-1,3-diamine ) increase molecular weight and hydrophobicity, as reflected in longer GC retention times (e.g., 8.21 min vs. 5.19 min for simpler analogs).
Physicochemical Properties
- NMR Shifts : Methyl groups on nitrogen atoms produce distinct singlet peaks in ¹H NMR (δ ~2.85–3.00 ppm). For example, N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine shows δ₁H 3.00 ppm for N–CH₃.
- Mass Spectrometry: Discrepancies between calculated and observed masses (e.g., 212.1313 vs.
- Solubility : Methylation improves aqueous solubility, critical for drug design. N1,N1-dimethylpropane-1,3-diamine -modified compounds achieve >10 mg/mL solubility, while bulkier substituents (e.g., diethyl) reduce solubility.
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